molecular formula C13H20O3 B2357532 1-Hydroxymethyladamantan-4-one Ethylene Ketal CAS No. 110852-41-0

1-Hydroxymethyladamantan-4-one Ethylene Ketal

Cat. No.: B2357532
CAS No.: 110852-41-0
M. Wt: 224.3
InChI Key: FPNISAZZENBHIV-UHFFFAOYSA-N
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Description

1-Hydroxymethyladamantan-4-one Ethylene Ketal is a chemical compound with the molecular formula C13H20O3. It is known for its unique structure, which includes an adamantane core and an ethylene ketal group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-Hydroxymethyladamantan-4-one Ethylene Ketal typically involves the reaction of 1-hydroxymethyladamantan-4-one with ethylene glycol under acidic conditions to form the ketal. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid. The reaction conditions include heating the mixture to reflux and removing the water formed during the reaction to drive the equilibrium towards the formation of the ketal .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality product .

Chemical Reactions Analysis

1-Hydroxymethyladamantan-4-one Ethylene Ketal undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Hydroxymethyladamantan-4-one Ethylene Ketal has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxymethyladamantan-4-one Ethylene Ketal involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the adamantane core provides structural stability. The ethylene ketal group can undergo hydrolysis under acidic conditions, releasing the active 1-hydroxymethyladamantan-4-one, which can then interact with various biological pathways .

Comparison with Similar Compounds

1-Hydroxymethyladamantan-4-one Ethylene Ketal can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the adamantane core, hydroxymethyl group, and ethylene ketal group, which together confer stability, reactivity, and potential biological activity.

Properties

IUPAC Name

spiro[1,3-dioxolane-2,4'-adamantane]-1'-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c14-8-12-5-9-3-10(6-12)13(11(4-9)7-12)15-1-2-16-13/h9-11,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNISAZZENBHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3CC4CC2CC(C4)(C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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